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Compound of Interest

Compound Name: KRAS G12C inhibitor 46

Cat. No.: B12398363 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the patent information for a specific

KRAS G12C inhibitor, designated as Compound 46 in patent WO2015054572A1. While

specific quantitative biological data for Compound 46 is not publicly available within the patent

documentation, this guide offers a comprehensive look at its chemical synthesis, the

experimental context for its evaluation, and the broader signaling pathways it is designed to

target.

Core Patent Information
Compound 46 is disclosed in patent WO2015054572A1, titled "Inhibitors of kras g12c".[1] This

patent describes a series of compounds with activity against the G12C mutant of the KRAS

protein. These compounds are designed as electrophilic molecules capable of forming a

covalent bond with the cysteine residue at position 12 of the mutated KRAS protein.[1]

The disclosed compounds, including Compound 46, are based on a quinazoline scaffold. This

class of inhibitors is designed to target the inducible allosteric switch II pocket (S-IIP) of the

inactive, GDP-bound form of KRAS G12C.[2][3][4] By covalently binding to Cysteine-12, these

inhibitors lock the KRAS protein in an inactive state, thereby preventing downstream signaling

that promotes cell proliferation and survival.

While the patent provides a general framework for the biological activity of the compound

series, specific IC50 or other quantitative potency metrics for Compound 46 are not explicitly
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detailed in the public documentation.

Experimental Protocols
The evaluation of quinazoline-based KRAS G12C inhibitors like Compound 46 typically

involves a series of biochemical and cell-based assays to determine their potency, selectivity,

and mechanism of action. The following are representative experimental protocols relevant to

this class of compounds.

Biochemical Assays
1. KRAS G12C Nucleotide Exchange Assay:

Objective: To measure the ability of the inhibitor to prevent the exchange of GDP for GTP,

thus locking KRAS G12C in its inactive state.

Methodology:

Purified, recombinant KRAS G12C protein is pre-incubated with varying concentrations of

the test compound.

The nucleotide exchange reaction is initiated by the addition of a guanine nucleotide

exchange factor (GEF), such as SOS1, and a fluorescently labeled non-hydrolyzable GTP

analog (e.g., mant-GTP).

The increase in fluorescence, which corresponds to the binding of mant-GTP to KRAS

G12C, is monitored over time using a fluorescence plate reader.

The rate of nucleotide exchange is calculated, and the IC50 value for the inhibitor is

determined.

2. Mass Spectrometry-Based Covalent Binding Assay:

Objective: To confirm the covalent modification of KRAS G12C by the inhibitor and to

determine the kinetics of the reaction.

Methodology:
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Recombinant KRAS G12C protein is incubated with the test compound for various time

points.

The reaction is quenched, and the protein is analyzed by liquid chromatography-mass

spectrometry (LC-MS).

The mass spectra are analyzed to detect the mass shift corresponding to the covalent

adduction of the inhibitor to the protein.

The percentage of modified protein at each time point is used to calculate the rate of

covalent modification.

Cell-Based Assays
1. p-ERK Inhibition Assay:

Objective: To assess the inhibitor's ability to block the downstream MAPK signaling pathway

in KRAS G12C mutant cancer cell lines.

Methodology:

KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are treated with a

dose range of the test compound for a specified period.

Cell lysates are prepared, and the levels of phosphorylated ERK (p-ERK) and total ERK

are measured using an immunoassay, such as a Meso Scale Discovery (MSD) assay or

Western blotting.

The ratio of p-ERK to total ERK is calculated, and the IC50 value for p-ERK inhibition is

determined.

2. Cell Proliferation/Viability Assay:

Objective: To determine the effect of the inhibitor on the growth and survival of KRAS G12C

mutant cancer cells.

Methodology:
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KRAS G12C mutant and KRAS wild-type cancer cell lines are seeded in multi-well plates

and treated with a range of inhibitor concentrations.

After a prolonged incubation period (e.g., 72 hours), cell viability is assessed using a

reagent such as CellTiter-Glo® (Promega), which measures ATP levels.

The luminescence signal, which is proportional to the number of viable cells, is measured,

and the GI50 (concentration for 50% growth inhibition) is calculated.

Signaling Pathway and Mechanism of Action
KRAS is a key molecular switch in cellular signaling. In its active, GTP-bound state, it activates

downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR

pathways, which drive cell proliferation, survival, and differentiation. The G12C mutation

impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation.

Covalent inhibitors like the quinazoline series described in WO2015054572A1 are designed to

bind to the inactive, GDP-bound form of KRAS G12C. By forming a permanent covalent bond

with the mutant cysteine, they prevent the protein from being activated, thus blocking

downstream signaling.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12398363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upstream Activation

KRAS Activation Cycle

Inhibitor Action

Downstream Signaling

Receptor Tyrosine Kinase (RTK)

SOS1 (GEF)

activates

KRAS G12C-GDP (Inactive)

promotes GDP/GTP exchange

KRAS G12C-GTP (Active)

GTP loading

Inhibitor-KRAS G12C Complex (Inactive)

GTP hydrolysis (impaired by G12C)

RAF PI3K

Quinazoline Inhibitor (Compound 46)

covalently binds to Cys12

MEK

ERK

Cell Proliferation,
Survival, Growth

AKT

mTOR

Click to download full resolution via product page

Caption: KRAS G12C signaling and inhibition by a covalent binder.
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Summary
Compound 46, as disclosed in patent WO2015054572A1, represents a quinazoline-based

covalent inhibitor of KRAS G12C. While specific biological data for this compound remains

proprietary, this guide provides a framework for understanding its patented chemical space, the

experimental methodologies used to characterize such inhibitors, and the critical signaling

pathways they are designed to disrupt. This information serves as a valuable resource for

researchers and professionals in the field of oncology drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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